molecular formula C20H22ClN3O2S2 B4066480 2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide

2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide

Cat. No.: B4066480
M. Wt: 436.0 g/mol
InChI Key: PQDBAQSSQSTMSY-UHFFFAOYSA-N
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Description

2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an acetamido group, and a cycloocta[B]thiophene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the chlorophenyl acetamido intermediate. This intermediate is then reacted with methanethioyl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the inhibition of key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the cycloocta[B]thiophene ring.

    Methanethioyl derivatives: Compounds with similar methanethioyl groups but different core structures.

    Cycloocta[B]thiophene derivatives: Compounds with the same core ring structure but different substituents.

Uniqueness

2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide is unique due to its combination of a chlorophenyl group, an acetamido group, and a cycloocta[B]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c21-13-9-7-12(8-10-13)11-16(25)23-20(27)24-19-17(18(22)26)14-5-3-1-2-4-6-15(14)28-19/h7-10H,1-6,11H2,(H2,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDBAQSSQSTMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
Reactant of Route 4
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
Reactant of Route 5
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide
Reactant of Route 6
2-({[2-(4-Chlorophenyl)acetamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide

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